molecular formula C17H12F3NO2 B10979965 CCR6 antagonist 1

CCR6 antagonist 1

Cat. No. B10979965
M. Wt: 319.28 g/mol
InChI Key: VHAWUBMHTMNOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for CCR6 antagonist 1 are not widely documented in the available literature. Further research may be necessary to uncover these details.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution .
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

      CCR6 antagonist 1:

  • Mechanism of Action

    • The compound’s mechanism involves CCR6 antagonism .
    • It likely interferes with the binding of CCL20 (a chemokine) to the CCR6 receptor , modulating immune responses.
    • Molecular targets and pathways influenced by CCR6 antagonist 1 require deeper investigation.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Researchers may explore related CCR6 antagonists to highlight its uniqueness.

    properties

    Molecular Formula

    C17H12F3NO2

    Molecular Weight

    319.28 g/mol

    IUPAC Name

    3-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

    InChI

    InChI=1S/C17H12F3NO2/c1-10-13-4-2-3-5-14(13)23-15(10)16(22)21-12-8-6-11(7-9-12)17(18,19)20/h2-9H,1H3,(H,21,22)

    InChI Key

    VHAWUBMHTMNOJC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(F)(F)F

    Origin of Product

    United States

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